molecular formula C12H10N4O2 B14595049 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one CAS No. 60723-65-1

2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one

Cat. No.: B14595049
CAS No.: 60723-65-1
M. Wt: 242.23 g/mol
InChI Key: GKLFVWOMUBCJHG-UHFFFAOYSA-N
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Description

2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyrans and tetrazoles. Benzopyrans are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry due to their stability and bioisosteric properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like methanol or acetonitrile, and catalysts such as copper(I) iodide to facilitate the cyclization and click reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is unique due to its combined benzopyran and tetrazole structures. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties .

Properties

CAS No.

60723-65-1

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-methyl-3-(2H-tetrazol-5-ylmethyl)chromen-4-one

InChI

InChI=1S/C12H10N4O2/c1-7-9(6-11-13-15-16-14-11)12(17)8-4-2-3-5-10(8)18-7/h2-5H,6H2,1H3,(H,13,14,15,16)

InChI Key

GKLFVWOMUBCJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)CC3=NNN=N3

Origin of Product

United States

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